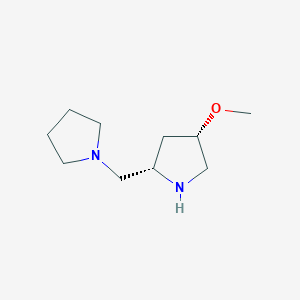![molecular formula C19H16ClNO3 B2949407 N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide CAS No. 890614-39-8](/img/structure/B2949407.png)
N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide, also known as ML277, is a potent and selective activator of the KATP channel in pancreatic beta cells. This compound has been shown to enhance insulin secretion and improve glucose homeostasis, making it a promising therapeutic target for the treatment of type 2 diabetes.
Mechanism Of Action
N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide activates the KATP channel in pancreatic beta cells by binding to the SUR1 subunit of the channel. This results in the opening of the channel and the subsequent influx of potassium ions, which leads to depolarization of the cell membrane and the release of insulin.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide has been shown to enhance insulin secretion in vitro and in vivo, resulting in improved glucose homeostasis and decreased blood glucose levels. Additionally, N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide has been shown to have a low toxicity profile, making it a promising drug candidate for further development.
Advantages And Limitations For Lab Experiments
One advantage of N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide is its potency and selectivity for the KATP channel in pancreatic beta cells. This allows for more precise targeting of the channel and reduces the potential for off-target effects. However, one limitation of N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the study of N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide. One area of focus could be the development of more soluble analogs of N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide for improved in vivo administration. Additionally, further studies could investigate the long-term effects of N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide on glucose homeostasis and insulin secretion. Finally, N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide could be studied in combination with other drugs for the treatment of type 2 diabetes to determine potential synergistic effects.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide involves several steps, including the reaction of 3-chlorobenzylamine with 4-methylphenol to form the corresponding ether. The resulting compound is then reacted with furan-2-carboxylic acid to yield the final product.
Scientific Research Applications
N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. Studies have shown that N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide enhances insulin secretion in pancreatic beta cells by activating the KATP channel, which regulates the release of insulin in response to glucose levels. This mechanism of action makes N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide a promising drug candidate for the treatment of type 2 diabetes.
properties
IUPAC Name |
N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-13-5-7-16(8-6-13)23-12-17-9-10-18(24-17)19(22)21-15-4-2-3-14(20)11-15/h2-11H,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNLOBFYIYODST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

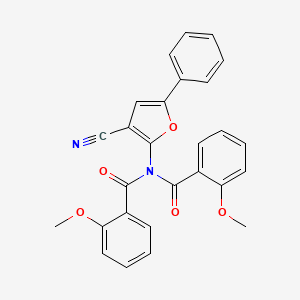
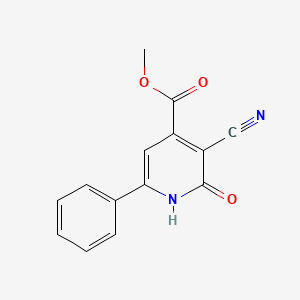
![(E)-3-(thiophen-2-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2949327.png)
![N-(3,5-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2949328.png)
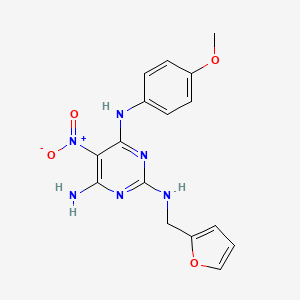
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2949331.png)
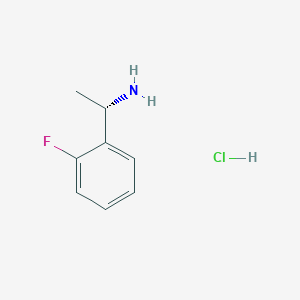
![N-{(Z)-[4-(1H-1,2,3,4-tetraazol-5-yl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B2949334.png)
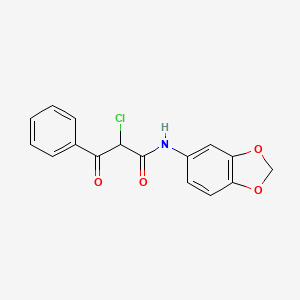
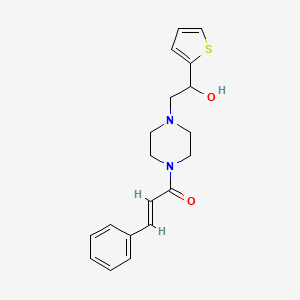
![Ethyl 4,5-dimethyl-2-[[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2949337.png)
![2-cyclopentyl-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2949338.png)
![ethyl 3-{[(4-oxo-7-piperidin-1-ylpyrimido[4,5-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2949342.png)
